1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-
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Overview
Description
5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a methoxyphenyl group, a phenyl group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets . Additionally, the compound may modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in certain applications .
Properties
CAS No. |
515845-19-9 |
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Molecular Formula |
C17H13F3N2O |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C17H13F3N2O/c1-23-14-9-7-12(8-10-14)15-11-16(17(18,19)20)21-22(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
BDKHUWDCBCQXKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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